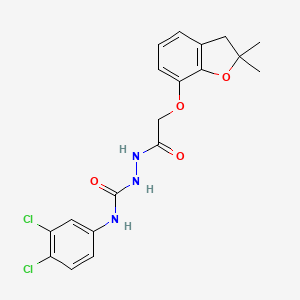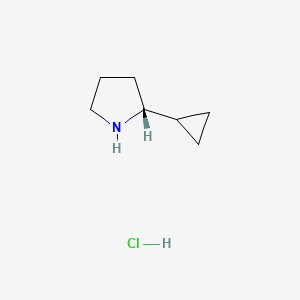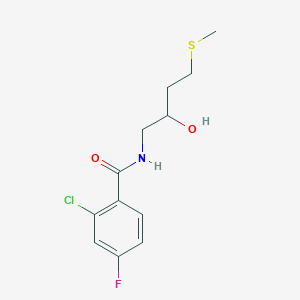
2-Chloro-4-fluoro-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-fluoro-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide is a synthetic compound that has been extensively researched for its potential applications in the field of medicine. It belongs to the class of benzamide derivatives and is known to exhibit a wide range of biological activities.
Wirkmechanismus
The exact mechanism of action of 2-Chloro-4-fluoro-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and signaling pathways that are involved in the development and progression of diseases such as cancer and inflammation.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, reduce inflammation, and alleviate pain. It has also been shown to modulate the immune system and enhance the body's natural defense mechanisms against infections and other diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 2-Chloro-4-fluoro-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide is its versatility in the laboratory. It can be easily synthesized and purified, and its biological activities can be easily tested using a variety of assays and experimental models. However, one of the limitations of this compound is its potential toxicity and side effects, which need to be carefully evaluated and monitored in laboratory experiments.
Zukünftige Richtungen
There are many potential future directions for research on 2-Chloro-4-fluoro-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide. Some of the possible areas of investigation include:
1. Further studies on the mechanism of action of this compound and its interactions with various enzymes and signaling pathways.
2. Development of new synthetic methods for the preparation of this compound and its analogs with improved biological activities.
3. Investigation of the potential use of this compound as a diagnostic tool for cancer and other diseases.
4. Evaluation of the safety and efficacy of this compound in clinical trials for the treatment of various diseases.
5. Development of new drug delivery systems and formulations for this compound to improve its pharmacokinetic and pharmacodynamic properties.
In conclusion, this compound is a synthetic compound with a wide range of biological activities and potential applications in the field of medicine. Further research is needed to fully understand its mechanism of action and evaluate its safety and efficacy in clinical trials.
Synthesemethoden
The synthesis of 2-Chloro-4-fluoro-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide involves the reaction of 2-chloro-4-fluoroaniline with 2-hydroxy-4-methylsulfanylbutyric acid in the presence of a coupling agent such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS). The reaction is carried out in a suitable solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at room temperature. The resulting product is then purified by column chromatography or recrystallization.
Wissenschaftliche Forschungsanwendungen
2-Chloro-4-fluoro-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide has been extensively researched for its potential applications in the field of medicine. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antitumor, and antifungal activities. It has also been investigated for its potential use as a diagnostic tool for cancer and other diseases.
Eigenschaften
IUPAC Name |
2-chloro-4-fluoro-N-(2-hydroxy-4-methylsulfanylbutyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15ClFNO2S/c1-18-5-4-9(16)7-15-12(17)10-3-2-8(14)6-11(10)13/h2-3,6,9,16H,4-5,7H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXINNFMDOPSUPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSCCC(CNC(=O)C1=C(C=C(C=C1)F)Cl)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

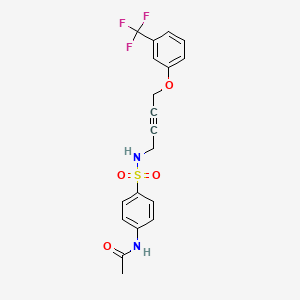
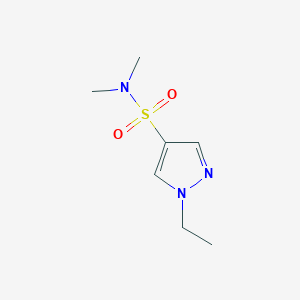
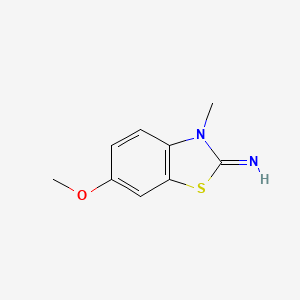
![6-cyclopropyl-2-[1-(5-methyl-1-phenyl-1H-pyrazole-4-carbonyl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2932716.png)
![2-(4-isopropylphenoxy)-N-[4-(1H-tetrazol-1-yl)phenyl]propanamide](/img/structure/B2932720.png)
![Methyl 3-[(3-ethylphenyl)sulfamoyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2932722.png)
![1-[4-[(6-Tert-butylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-2-(2-methylphenyl)ethanone](/img/structure/B2932724.png)
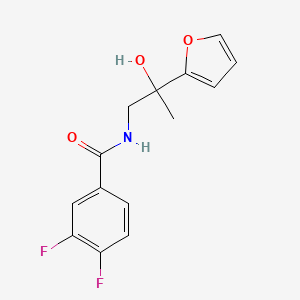
![4-[(3,5-Dimethylcyclohexyl)oxy]benzene-1-sulfonamide](/img/structure/B2932726.png)
![(3,5-dimethyl-1H-pyrazol-1-yl)[4-(4-fluorophenyl)-3-(1H-pyrrol-1-yl)thiophen-2-yl]methanone](/img/structure/B2932730.png)
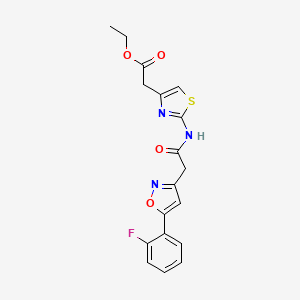
![2-piperazin-1-yl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2932732.png)
